molecular formula C7H12ClNO2 B13033887 2-Chloro-3-morpholinopropanal

2-Chloro-3-morpholinopropanal

Cat. No.: B13033887
M. Wt: 177.63 g/mol
InChI Key: HAJKHQKXUWUFEA-UHFFFAOYSA-N
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Description

2-Chloro-3-morpholinopropanal (IUPAC: propanal-2-chloro-3-morpholine) is a chlorinated aldehyde derivative featuring a morpholine ring at the third carbon and a chlorine atom at the second carbon. The morpholine moiety enhances solubility in polar solvents and may influence biological activity due to its amine-oxide character.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-chloro-3-morpholin-4-ylpropanal

InChI

InChI=1S/C7H12ClNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h6-7H,1-5H2

InChI Key

HAJKHQKXUWUFEA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-morpholinopropanal typically involves the reaction of 3-chloropropanal with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Chloro-3-morpholinopropanal may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-morpholinopropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-3-morpholinopropanoic acid.

    Reduction: 2-Chloro-3-morpholinopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-morpholinopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-morpholinopropanal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can also participate in substitution reactions, further modifying the biological activity of the compound.

Comparison with Similar Compounds

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

Structural Differences :

  • Functional groups : Tertiary alcohol vs. aldehyde.
  • Substituents : Methyl group at C2 vs. morpholine at C3.

(E)-3-(4-Chlorophenyl)-1-morpholinoprop-2-en-1-one (Compound 3c)

Structural Differences :

  • Functional groups : α,β-unsaturated ketone vs. aldehyde.
  • Substituents : Chlorophenyl at C3 vs. morpholine at C3 in the target compound.

Key Findings :

  • Spectral Data : The ketone in Compound 3c shows a strong C=O stretch at 1709 cm⁻¹ (FT-IR), whereas an aldehyde would exhibit a C=O stretch near 1720–2800 cm⁻¹.
  • Reactivity: The α,β-unsaturated system in Compound 3c enables conjugate addition, while 2-chloro-3-morpholinopropanal’s aldehyde group favors nucleophilic attacks.
Property Compound 3c 2-Chloro-3-morpholinopropanal
Molecular Formula C₁₃H₁₄ClNO₂ C₇H₁₂ClNO₂
Functional Group Ketone, morpholine Aldehyde, morpholine
Key IR Signal 1709 cm⁻¹ (C=O) ~1720–2800 cm⁻¹ (C=O aldehyde)

Simple Chlorinated Propanes (e.g., 1-Chloropropane, CAS 75-29-6)

Structural Differences :

  • Functional groups : Alkyl chloride vs. aldehyde with morpholine.

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